molecular formula C9H12BrNO B13068675 4-Bromo-2-propoxyaniline

4-Bromo-2-propoxyaniline

Cat. No.: B13068675
M. Wt: 230.10 g/mol
InChI Key: OYCJHZPRFBBLKJ-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxyaniline (CAS: 1490749-23-9, molecular formula: C₉H₁₂BrNO, molecular weight: 230.10) is a substituted aniline derivative featuring a bromine atom at the 4-position and a propoxy group at the 2-position of the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-bromo-2-propoxyaniline

InChI

InChI=1S/C9H12BrNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3

InChI Key

OYCJHZPRFBBLKJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propoxyaniline typically involves the bromination of 2-propoxyaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-propoxyaniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the design and fabrication of advanced materials with specific properties.

    Biological Studies: The compound can be used to study the interactions and effects of brominated anilines in biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxyaniline involves its interaction with specific molecular targets and pathways. The bromine atom and propoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to specific effects in biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key parameters for 4-Bromo-2-propoxyaniline and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Key Features
This compound 1490749-23-9 C₉H₁₂BrNO 230.10 Br (4), OPr (2) N/R Discontinued (97% purity)
4-Bromo-2-fluoro-5-propoxyaniline 84478-69-3 C₉H₁₁BrFNO 248.10 Br (4), F (2), OPr (5) N/R Structural isomer with fluoro substitution
4-Bromo-2-methylaniline 583-75-5 C₇H₈BrN 186.05 Br (4), Me (2) N/R Methyl group introduces steric hindrance
4-Bromo-2-chloroaniline N/R C₆H₅BrClN 206.47 Br (4), Cl (2) N/R Planar structure with N–H⋯N hydrogen bonds
4-Bromo-2-fluoroaniline 367-24-8 C₆H₅BrFN 190.01 Br (4), F (2) 40–42 Electron-withdrawing F enhances reactivity
5-Bromo-4-iodo-2-methylaniline N/R C₇H₇BrIN 296.95 Br (5), I (4), Me (2) N/R Intermediate for fluorescent materials

N/R: Not reported in available evidence.

Biological Activity

4-Bromo-2-propoxyaniline is an organic compound with significant biological activity due to its structural characteristics, including a bromine atom and a propoxy group attached to an aniline structure. This compound has garnered attention in medicinal chemistry and materials science for its potential therapeutic applications and reactivity.

  • Molecular Formula : C9H11BrN2O
  • Molecular Weight : Approximately 229.09 g/mol
  • Structure : The compound features a bromine atom and a propoxy group on the aniline ring, which influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.
  • Binding Affinity : The presence of halogenated substituents enhances binding affinity with biological targets, allowing for stronger interactions that may improve efficacy in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures may possess anticancer properties, warranting exploration into the efficacy of this compound in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of various derivatives of this compound against common bacterial strains. Results demonstrated significant inhibition zones, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition :
    • Investigations into the enzyme inhibition capabilities of this compound revealed that it could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in modulating biochemical processes within cells.
  • Toxicological Studies :
    • Toxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicated low toxicity levels at therapeutic doses, supporting its potential use in clinical applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
4-BromoanilineC6H6BrNSimpler structure without propoxy group
2-FluoroanilineC6H6FNDifferent halogen substitution
4-Bromo-2-fluoroanilineC6H5BrFNSimilar halogen pattern but different substituents
4-Bromo-2-nitroanilineC6H5BrN2O2Contains nitro group; different reactivity

This table highlights how the unique combination of bromine and propoxy substituents in this compound contributes to its distinct chemical reactivity and biological properties compared to simpler analogs.

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